molecular formula C19H20N4O3 B2923763 Isoxazol-5-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705215-05-9

Isoxazol-5-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No. B2923763
CAS RN: 1705215-05-9
M. Wt: 352.394
InChI Key: XIPKNEHCMIHKMN-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including an isoxazole ring, a piperidine ring, and an oxadiazole ring. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. These groups will have a significant impact on the compound’s physical and chemical properties, as well as its potential biological activity .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the piperidine ring could undergo reactions at the nitrogen atom, and the oxadiazole ring could potentially participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitrogen-containing rings could potentially make the compound more polar, influencing its solubility in different solvents .

Scientific Research Applications

Antibacterial Activity

Isoxazole and its derivatives have been studied for their antibacterial properties. A research paper by Sangepu et al. (2016) synthesized novel isoxazole-, 1,2,4-oxadiazole-, and (1H-pyrazol-4-yl)-methanone oxime derivatives and evaluated their antibacterial activity. This indicates potential applications of isoxazole derivatives in developing new antibacterial agents (Sangepu et al., 2016).

Antiproliferative Activity

In 2018, Prasad et al. studied a compound similar to Isoxazol-5-yl, focusing on its antiproliferative activity. Their research, which included structural characterization and Hirshfeld surface analysis, suggests potential applications in cancer research or treatment (Prasad et al., 2018).

Antitubercular Activity

Shingare et al. (2018) synthesized a series of isoxazole clubbed 1,3,4-oxadiazole derivatives and evaluated their antimicrobial and antitubercular activity. Their findings indicate the potential use of isoxazole derivatives in treating tuberculosis (Shingare et al., 2018).

Synthesis Processes

Research on the synthesis of isoxazole-containing compounds can provide insights into more efficient and effective production methods. For instance, Hou et al. (2017) presented a stereospecific scale-up synthesis of a potent isoxazole-containing S1P1 receptor agonist, highlighting improvements in various synthesis steps (Hou et al., 2017).

Anticonvulsant Agents

In the field of neurology, Malik and Khan (2014) designed and synthesized novel isoxazole derivatives as sodium channel blockers and anticonvulsant agents. Their work suggests the potential of isoxazole derivatives in treating conditions such as epilepsy (Malik & Khan, 2014).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Without specific toxicity data, it’s hard to comment on the exact hazards associated with this compound .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activity. This could include in vitro and in vivo studies to determine its effects on various biological targets .

properties

IUPAC Name

[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-13-5-2-3-7-15(13)18-21-17(26-22-18)11-14-6-4-10-23(12-14)19(24)16-8-9-20-25-16/h2-3,5,7-9,14H,4,6,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPKNEHCMIHKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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